(+)-Dimethindene

Vue d'ensemble

Description

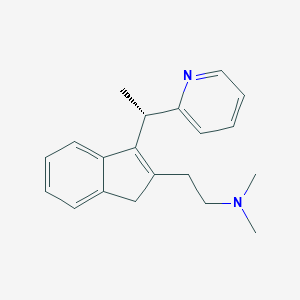

N,N-dimethyl-2-[3-[(1S)-1-(2-pyridinyl)ethyl]-1H-inden-2-yl]ethanamine is an indene.

Activité Biologique

(+)-Dimethindene, a potent first-generation antihistamine, is primarily recognized for its selective antagonistic action on histamine H1 receptors. This compound, often administered as dimethindene maleate, has garnered attention for its efficacy in treating various allergic conditions, including urticaria and allergic rhinitis, and its potential applications in other fields such as agriculture.

Pharmacological Profile

Mechanism of Action

this compound acts as a selective antagonist of the histamine H1 receptor, effectively blocking the action of endogenous histamine. This inhibition leads to a reduction in symptoms associated with allergic reactions, such as itching and inflammation. Additionally, it exhibits properties as an M2 muscarinic receptor antagonist, contributing to its pharmacological effects .

Pharmacodynamics

The biological activity of this compound is primarily attributed to its (R)-(-)-enantiomer, which demonstrates higher affinity for H1 receptors compared to its (S)-(+)-counterpart. The compound's action can be summarized as follows:

- Histamine H1 Receptor Antagonism : Blocks histamine-induced responses.

- M2 Muscarinic Receptor Antagonism : Potentially modulates cholinergic signaling .

Efficacy in Clinical Studies

Several clinical studies have evaluated the efficacy and safety of dimethindene maleate in treating allergic conditions:

-

Intranasal Application

A study involving 36 patients with seasonal allergic rhinitis demonstrated that a 0.1% dimethindene maleate nasal spray significantly reduced Total Nasal Symptom Scores compared to placebo (p < 0.0001). Symptoms such as nasal itching and sneezing were notably alleviated . -

Topical Administration

Research on the topical application of dimethindene maleate showed a substantial reduction in weal reactions induced by histamine and other allergens. The mean reduction in weal area was approximately 44% for histamine-induced reactions . -

Comparative Studies

In comparative studies against chlorpheniramine maleate, dimethindene exhibited superior antihistaminic activity, confirming its effectiveness in managing allergic symptoms .

Agricultural Applications

Interestingly, this compound has also been explored for its potential in agricultural settings. A study indicated that dimethindene maleate could induce systemic acquired resistance (SAR) in rice plants against the blast fungus (Magnaporthe oryzae). Treated plants showed significantly reduced disease severity and improved yield, suggesting that this compound may activate salicylic acid signaling pathways involved in plant defense mechanisms .

Toxicity and Safety Profile

The safety profile of dimethindene is generally favorable. Clinical trials have reported minimal adverse effects associated with its use, particularly when applied topically or intranasally. Notably, no systemic side effects were observed during trials involving intranasal administration for allergic rhinitis .

Summary of Findings

| Study Type | Concentration/Method | Outcome | Significance Level |

|---|---|---|---|

| Intranasal Study | 0.1% Dimethindene Maleate | Significant reduction in nasal symptoms | p < 0.0001 |

| Topical Application Study | 0.1% Dimethindene Maleate | Reduction in weal area by 44% | p < 0.0005 |

| Agricultural Study | Various concentrations | Induced resistance to M. oryzae, improved yield | Not specified |

Applications De Recherche Scientifique

Pharmacological Properties

Dimethindene functions primarily as a selective H1 receptor antagonist. It effectively blocks the action of histamine, alleviating symptoms associated with allergic reactions. Additionally, it possesses anticholinergic properties, which contribute to its sedative effects.

Allergic Disorders

Dimethindene is indicated for the symptomatic treatment of various allergic conditions:

- Urticaria : Effective in reducing hives and associated itching.

- Allergic Rhinitis : Provides relief from symptoms such as sneezing and nasal congestion.

- Food and Drug Allergies : Used to manage reactions from allergens .

Pruritus Management

The compound is utilized topically as an antipruritic agent for conditions such as:

- Eruptive Skin Diseases : Including chickenpox and eczema.

- Insect Bites : Alleviates itching and discomfort associated with bites .

Anxiolytic Potential

Recent studies have explored the use of dimetindene maleate as a tranquilizer and anxiolytic:

- Sedative Effects : Its antihistaminic properties may help manage anxiety by promoting relaxation without significant sedation compared to other anxiolytics .

- Case Studies : Clinical trials have demonstrated its efficacy in reducing anxiety symptoms in patients with anxiety disorders .

Efficacy Studies

A notable study assessed the efficacy of intranasally applied dimethindene maleate in patients allergic to grass pollen. The study concluded that a 0.1% solution significantly improved nasal airflow and reduced secretion compared to placebo .

| Study Parameter | Dimethindene (0.1%) | Azelastine (0.1%) | Placebo |

|---|---|---|---|

| Nasal Flow Improvement | Significant | Significant | None |

| Nasal Symptom Score | Statistically better | Statistically better | None |

Side Effects

Common side effects include drowsiness, ataxia, and confusion, particularly among elderly patients . Monitoring is recommended during prolonged therapy due to potential adverse effects on liver function.

Propriétés

IUPAC Name |

N,N-dimethyl-2-[3-[(1S)-1-pyridin-2-ylethyl]-1H-inden-2-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2/c1-15(19-10-6-7-12-21-19)20-17(11-13-22(2)3)14-16-8-4-5-9-18(16)20/h4-10,12,15H,11,13-14H2,1-3H3/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVMQESMQSYOVGV-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121367-05-3 | |

| Record name | Dimetindene, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121367053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethyl-3-[(1S)-1-(2-pyridinyl)ethyl]-1H-indene-2-ethanamine maleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETINDENE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41H5Y15VA0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.